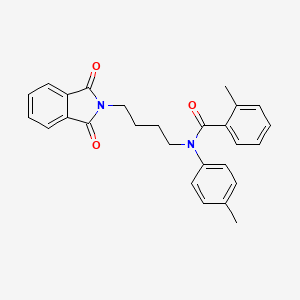
N-(4-(1,3-二氧代异吲哚啉-2-基)丁基)-2-甲基-N-(对甲苯基)苯甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-(1,3-dioxoisoindolin-2-yl)butyl)-2-methyl-N-(p-tolyl)benzamide is a complex organic compound characterized by the presence of an isoindoline-1,3-dione moiety, a butyl linker, and a benzamide group
科学研究应用
N-(4-(1,3-dioxoisoindolin-2-yl)butyl)-2-methyl-N-(p-tolyl)benzamide has a wide range of scientific research applications:
-
Medicinal Chemistry: : The compound’s isoindoline-1,3-dione moiety is known for its biological activity, making it a candidate for drug development, particularly as an anti-inflammatory or anticancer agent .
-
Materials Science: : The compound can be used in the synthesis of polymers and other materials with specific properties, such as enhanced thermal stability or conductivity .
-
Organic Synthesis: : It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new synthetic methodologies .
-
Biological Research: : The compound’s potential biological activity makes it a useful tool in studying cellular processes and molecular pathways .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(1,3-dioxoisoindolin-2-yl)butyl)-2-methyl-N-(p-tolyl)benzamide typically involves a multi-step process:
-
Formation of Isoindoline-1,3-dione: : This step involves the condensation of phthalic anhydride with an appropriate amine, such as p-toluidine, in the presence of a catalyst like SiO₂-tpy-Nb. The reaction is carried out in a solvent mixture of isopropanol and water under reflux conditions, yielding the isoindoline-1,3-dione intermediate .
-
Attachment of the Butyl Linker: : The isoindoline-1,3-dione intermediate is then reacted with a butyl halide (e.g., 1-bromobutane) in the presence of a base such as potassium carbonate. This nucleophilic substitution reaction attaches the butyl linker to the isoindoline-1,3-dione core .
-
Formation of the Benzamide Group: : The final step involves the reaction of the butyl-linked isoindoline-1,3-dione with 2-methyl-N-(p-tolyl)benzamide. This step is typically carried out under acidic or basic conditions to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to minimize waste and environmental impact.
化学反应分析
Types of Reactions
N-(4-(1,3-dioxoisoindolin-2-yl)butyl)-2-methyl-N-(p-tolyl)benzamide can undergo various chemical reactions, including:
-
Oxidation: : The compound can be oxidized using reagents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄), leading to the formation of oxidized derivatives .
-
Reduction: : Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄), resulting in the formation of reduced isoindoline derivatives .
-
Substitution: : The compound can undergo nucleophilic substitution reactions, particularly at the benzamide moiety, using reagents such as alkyl halides or acyl chlorides .
Common Reagents and Conditions
Oxidation: H₂O₂ in ethanol under reflux conditions.
Reduction: LiAlH₄ in dry ether or NaBH₄ in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA).
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially unique properties and applications .
作用机制
The mechanism of action of N-(4-(1,3-dioxoisoindolin-2-yl)butyl)-2-methyl-N-(p-tolyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The isoindoline-1,3-dione moiety can interact with active sites of enzymes, inhibiting their activity and leading to various biological effects. The butyl linker and benzamide group may enhance the compound’s binding affinity and specificity for its targets .
相似化合物的比较
Similar Compounds
N-(4-(1,3-dioxoisoindolin-2-yl)butyl)-N-(p-tolyl)benzamide: Lacks the 2-methyl group, which may affect its biological activity and binding properties.
N-(4-(1,3-dioxoisoindolin-2-yl)butyl)-2-methyl-N-(phenyl)benzamide: Similar structure but with a phenyl group instead of a p-tolyl group, potentially altering its reactivity and applications.
Uniqueness
N-(4-(1,3-dioxoisoindolin-2-yl)butyl)-2-methyl-N-(p-tolyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the 2-methyl and p-tolyl groups may enhance its stability and specificity in biological systems, making it a valuable compound for various applications .
属性
IUPAC Name |
N-[4-(1,3-dioxoisoindol-2-yl)butyl]-2-methyl-N-(4-methylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N2O3/c1-19-13-15-21(16-14-19)28(25(30)22-10-4-3-9-20(22)2)17-7-8-18-29-26(31)23-11-5-6-12-24(23)27(29)32/h3-6,9-16H,7-8,17-18H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JATWOAALJJDKBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(CCCCN2C(=O)C3=CC=CC=C3C2=O)C(=O)C4=CC=CC=C4C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-{[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-5-(4-fluorophenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione](/img/structure/B2537973.png)
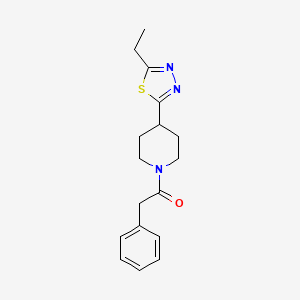
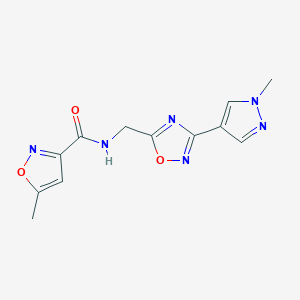
![2-{[2-(6-methyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-2-oxoethyl]sulfanyl}-3-(2-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2537976.png)

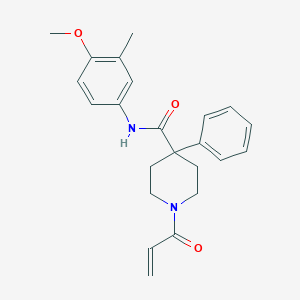
![1-(3,4-dichlorobenzyl)-3-(4-methoxybenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2537981.png)
![3-[(furan-2-yl)methanesulfonyl]-1-{[3-(trifluoromethyl)phenyl]methanesulfonyl}pyrrolidine](/img/structure/B2537982.png)
![1-(13-Oxo-6,7,7a,8,9,10,11,13-octahydrobenzo[b]pyrido[1,2-e][1,5]oxazocin-2-yl)-3-(thiophen-2-ylmethyl)urea](/img/structure/B2537983.png)
![4-[3-(3-methoxyphenyl)-1-methyl-1H-pyrazole-5-carbonyl]-1-(pyridin-3-yl)piperazin-2-one](/img/structure/B2537984.png)
![1-(3-Chlorophenyl)-3-(2-(methylthio)benzo[d]thiazol-6-yl)urea](/img/structure/B2537989.png)
![4-(N,N-diethylsulfamoyl)-N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2537991.png)
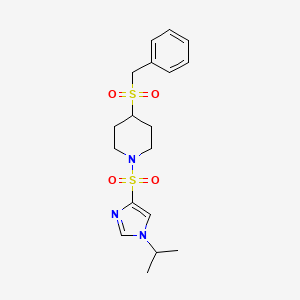
![Tert-butyl 8-(2-methoxy-2-oxo-ethyl)-3-azabicyclo[3.2.1]octane-3-carboxylate](/img/structure/B2537995.png)
